molecular formula C14H14ClN3O B7557364 N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide

Cat. No. B7557364
M. Wt: 275.73 g/mol
InChI Key: VZXNYLVJYRVKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, also known as SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.

Mechanism of Action

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. CDKs are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting CDK activity, N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell cycle progression, and the suppression of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide is its specificity for CDKs, which makes it a promising candidate for cancer treatment. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity to normal cells.

Future Directions

There are several future directions for the study of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide, including the development of more effective delivery methods, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide and its potential side effects.

Synthesis Methods

The synthesis of N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with pyridine-4-carboxaldehyde to form 2-chloro-4-(pyridin-4-ylmethylamino)benzaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide.

Scientific Research Applications

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide can inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-10(19)18-14-3-2-12(8-13(14)15)17-9-11-4-6-16-7-5-11/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNYLVJYRVKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide

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